N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide
Description
This compound is a triazolopyridazine-sulfonamide hybrid characterized by a cyclopropyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core fused to an azetidine ring. The benzenesulfonamide moiety is modified with 2-methoxy and N-methyl groups, conferring distinct steric and electronic properties. Its design aligns with trends in heterocyclic chemistry aimed at enhancing target selectivity and metabolic stability .
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-23(29(26,27)16-6-4-3-5-15(16)28-2)14-11-24(12-14)18-10-9-17-20-21-19(13-7-8-13)25(17)22-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXSWMPDSFMEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. The process begins with the formation of the triazolo-pyridazine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the intermediate product to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium hydride
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds similar to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide. For instance, a series of pyridine-3-sulfonamide derivatives were synthesized and evaluated for antifungal activity against various strains of Candida and Geotrichum. Some derivatives exhibited higher efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 26 | ≤ 25 | Candida albicans |
| Compound 34 | ≤ 25 | Rhodotorula mucilaginosa |
Antimalarial Potential
In silico studies have shown that triazolo-pyridazine derivatives can be designed to target falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum, the causative agent of malaria. A library of compounds was synthesized based on this scaffold, and two specific compounds demonstrated promising antimalarial activity with IC50 values of 2.24 µM and 4.98 µM .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 2.24 | Good |
| Compound B | 4.98 | Moderate |
Antimicrobial Properties
The antimicrobial activity of triazolo derivatives has been well-documented in various studies. Compounds featuring the triazolo-pyridazine scaffold have shown effectiveness against a range of bacterial strains, suggesting that this compound may exhibit similar properties. The mechanism involves inhibition of specific enzymes or receptors critical for bacterial growth .
Case Study 1: Synthesis and Evaluation of Antifungal Activity
In a study published by the National Institutes of Health, researchers synthesized a series of novel triazole-containing compounds to evaluate their antifungal properties against clinical isolates. The derivatives were assessed for their ability to inhibit fungal growth effectively.
Case Study 2: Antimalarial Drug Development
A virtual screening approach was utilized to identify potential antimalarial candidates from a library of triazolo derivatives. The selected compounds underwent synthesis and were tested in vitro against Plasmodium falciparum, leading to promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-(triazoloazinyl)arylsulfonamides , which have been explored for diverse applications, including herbicides and bioactive molecules. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The target compound features a triazolopyridazine core, whereas analogs in Table 1 utilize triazolopyrimidine or triazolopyridine backbones. The pyridazine ring may enhance π-π stacking interactions compared to pyrimidine/pyridine derivatives.
Substituent Effects :
- The 3-cyclopropyl group on the triazolopyridazine core may reduce metabolic oxidation compared to halogenated (e.g., 8-chloro) or methoxy-substituted analogs.
- The 2-methoxy-N-methylbenzenesulfonamide substituent balances lipophilicity and solubility, contrasting with the more polar trifluoromethyl or methoxycarbonyl groups in other derivatives.
Bioactivity Trends: Compounds with triazolopyrimidine cores and electron-withdrawing substituents (e.g., chloro, trifluoromethyl) exhibit pronounced herbicidal activity . The target compound’s lack of such groups suggests a possible divergence in application, though further bioactivity studies are needed.
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.48 g/mol
- CAS Number : 2548988-87-8
This compound features a triazolo-pyridazine core, which is known for its bioactivity, particularly in targeting various enzymes and receptors in biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound inhibits certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This action is critical for its potential therapeutic effects against various diseases.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that related triazolo derivatives possess activity against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Potential
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values in the low micromolar range against human leukemia cells . The structure–activity relationship (SAR) analysis indicates that modifications to the triazolo and sulfonamide moieties can enhance cytotoxicity against specific cancer types.
Table 1: Summary of Biological Activities
Study 1: Antimicrobial Efficacy
In a recent study published in 2020, a series of triazolo derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds revealed that certain modifications to the triazolo core significantly increased potency against human cancer cell lines. The findings suggested that compounds with enhanced lipophilicity exhibited better cellular uptake and cytotoxic effects .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclopropane ring formation to prevent side reactions .
- Catalysts : Use Pd-mediated coupling for azetidine-triazolopyridazine linkage .
- Solvent System : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance yield in sulfonamide coupling .
- Purification : Employ gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate intermediates ≥95% purity .
Q. How is the structural integrity of intermediates and the final compound validated?
- Methodological Answer : Multi-technique characterization is essential:
- NMR : H/C NMR confirms regiochemistry of triazolopyridazine (δ 8.2–8.5 ppm for pyridazine protons) and azetidine ring (δ 3.5–4.0 ppm) .
- HRMS : Exact mass (e.g., [M+H]⁺ at m/z 497.1821) verifies molecular formula .
- X-ray Crystallography : Resolves ambiguity in cyclopropyl orientation .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Prioritize target-based screening:
- Enzyme Inhibition : Test against kinases (e.g., JAK2 or CDK4/6) at 1–10 µM concentrations .
- Cellular Viability : Use MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ determination .
- Solubility : Assess in PBS (pH 7.4) and DMSO for assay compatibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Methodological Answer : Systematic modifications guide SAR:
- Core Modifications : Replace cyclopropyl with spirocycles to assess steric effects on target binding .
- Functional Group Swaps : Substitute 2-methoxybenzenesulfonamide with 2-aminopyrimidine to evaluate hydrogen-bonding interactions .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with ΔG binding .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Address discrepancies via:
Q. What strategies mitigate low bioavailability in preclinical models?
- Methodological Answer : Improve pharmacokinetics through:
- Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance solubility .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., cyclopropyl oxidation) using human liver microsomes .
- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) increase plasma half-life in rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
